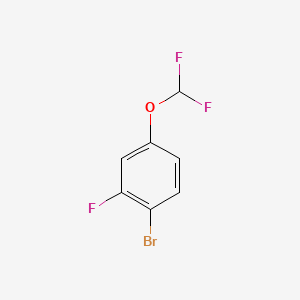

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

Description

The exact mass of the compound 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUYTYZPBMAYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242258-38-3 | |

| Record name | 1-bromo-4-(difluoromethoxy)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

A Note to the Reader: Extensive searches for the specific chemical compound 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene did not yield a registered CAS number or detailed, verifiable technical data in publicly available scientific and chemical databases. The absence of this information suggests that this compound may be a novel chemical entity, a rarely synthesized intermediate that is not commercially cataloged, or referred to under a different nomenclature.

In the spirit of providing a valuable and technically accurate resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented analogue: 1-Bromo-4-(difluoromethoxy)benzene (CAS Number: 5905-69-1) . This structural analogue shares the key difluoromethoxy group and the bromine atom, making it a relevant and instructive subject for understanding the physicochemical properties, synthesis, and applications of such fluorinated aromatic building blocks in medicinal chemistry and materials science.

Technical Guide: 1-Bromo-4-(difluoromethoxy)benzene

CAS Number: 5905-69-1

Synonyms: p-(Difluoromethoxy)bromobenzene

This guide provides a comprehensive overview of 1-Bromo-4-(difluoromethoxy)benzene, a versatile fluorinated building block crucial for the synthesis of complex organic molecules. Its unique electronic properties, conferred by the difluoromethoxy group, make it a valuable precursor in the development of novel pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Data

The successful application of a chemical intermediate is predicated on a thorough understanding of its physical and spectral properties. These data are foundational for reaction design, process optimization, and quality control.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.015 g/mol | [1] |

| Appearance | Colorless, transparent liquid | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 205.4 ± 30.0 °C at 760 mmHg | [1] |

| Flash Point | 92.6 ± 8.8 °C | [1] |

| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | [1] |

| Refractive Index | 1.492 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 1-Bromo-4-(difluoromethoxy)benzene typically involves the bromination of a difluoromethoxybenzene precursor.[1] The choice of brominating agent and reaction conditions is critical to achieving high yield and purity while minimizing the formation of isomeric byproducts.

Experimental Protocol: Electrophilic Bromination of 1-(Difluoromethoxy)benzene

This protocol describes a general procedure for the synthesis of 1-Bromo-4-(difluoromethoxy)benzene.

Step 1: Reaction Setup

-

To a solution of 1-(difluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or acetic acid) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add a Lewis acid catalyst (e.g., iron(III) bromide).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

Step 2: Bromination

-

Slowly add a solution of bromine in the same solvent to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Quenching and Work-up

-

Once the reaction is complete, quench the reaction by the slow addition of an aqueous solution of sodium bisulfite to consume any unreacted bromine.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude product by vacuum distillation to obtain 1-Bromo-4-(difluoromethoxy)benzene as a colorless liquid with an assay of ≥98.0%.[1]

Causality in Experimental Choices:

-

Lewis Acid Catalyst: The use of a Lewis acid like FeBr₃ polarizes the Br-Br bond, generating a more potent electrophile (Br⁺) and facilitating the electrophilic aromatic substitution on the electron-rich difluoromethoxybenzene ring.

-

Low Temperature: Maintaining a low reaction temperature is crucial to control the regioselectivity of the bromination, favoring the para-substituted product, and to prevent potential side reactions such as polybromination.

Caption: A generalized workflow for the synthesis of 1-Bromo-4-(difluoromethoxy)benzene.

Applications in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] The difluoromethoxy group, in particular, is of significant interest as it can serve as a bioisostere for other functional groups and modulate the electronic properties of the aromatic ring.

1-Bromo-4-(difluoromethoxy)benzene is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3] Its bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the facile introduction of diverse substituents.[1]

Caption: The strategic role of 1-Bromo-4-(difluoromethoxy)benzene in the drug discovery pipeline.

Safety and Handling

While specific hazard data for 1-Bromo-4-(difluoromethoxy)benzene is not extensively detailed in the provided search results, general precautions for handling halogenated aromatic compounds should be followed. Based on safety information for the related compound 1-Bromo-4-fluorobenzene, the following hazards may be anticipated: flammable liquid and vapor, skin irritation, serious eye irritation, and respiratory irritation.[4]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-Bromo-4-(difluoromethoxy)benzene is a valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the fields of drug discovery and materials science. Its synthesis is well-established, and its reactivity allows for the construction of complex molecular architectures. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development.

References

- Exploring 1-Bromo-4-(difluoromethoxy)

- 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY D

- 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7. Sigma-Aldrich.

- 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene. BLDpharm.

- 1-Bromo-4-fluorobenzene. Wikipedia.

- 1-Bromo-2,4-difluorobenzene. PubChem.

- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0. Sigma-Aldrich.

- 1-Bromo-2,4-difluorobenzene | 348-57-2. Tokyo Chemical Industry (India) Pvt. Ltd.

-

Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical and materials science research, fluorinated organic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and conformational preferences make them indispensable building blocks in the design of novel therapeutic agents and advanced materials. This guide is intended to provide a comprehensive overview of the physical properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene , a compound of significant interest.

However, a thorough investigation of available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical property data for this specific isomer, CAS 1241743-91-9 . This situation is not uncommon for novel or highly specialized chemical entities.

Therefore, this guide will adopt a dual approach. Firstly, it will collate all identifiable information pertaining directly to 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene. Secondly, to provide a functional and predictive framework for researchers, this guide will present a detailed comparative analysis of the physical properties of structurally similar and commercially available isomers. By examining the established data for compounds such as 1-Bromo-2,4-difluorobenzene, 1-Bromo-4-(difluoromethoxy)benzene, and 1-Bromo-4-fluorobenzene, we can extrapolate and infer the likely characteristics of the title compound. This comparative methodology is a field-proven strategy to guide experimental design and handling protocols in the absence of direct data.

It is our hope that this guide will not only serve as a valuable resource for your current research but also stimulate further investigation into the properties of this and other novel fluorinated compounds.

Section 1: 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene (CAS 1241743-91-9): Current Knowledge

Direct and verified experimental data for the physical properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene remains limited in the public domain. Chemical supplier catalogs and major chemical databases do not currently provide a comprehensive data sheet for this specific compound.

Molecular Structure and Identifiers:

-

IUPAC Name: 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

-

CAS Number: 1241743-91-9

-

Molecular Formula: C₇H₄BrF₃O

-

Molecular Weight: 241.01 g/mol

The absence of detailed physical data necessitates a careful and considered approach to its handling and use in experimental settings. The following sections will provide data on closely related analogs to inform such considerations.

Section 2: Comparative Analysis of Structurally Related Compounds

To approximate the physical properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, it is instructive to examine its constituent structural motifs and compare them to well-characterized molecules. The primary analogs for this analysis are:

-

1-Bromo-4-(difluoromethoxy)benzene: Shares the bromodifluoromethoxy-substituted phenyl ring.

-

1-Bromo-2,4-difluorobenzene: Features a similar substitution pattern of a bromine and two fluorine atoms on the benzene ring.

-

1-Bromo-4-fluorobenzene: A simpler analog with a bromo and a fluoro substituent.

Tabulated Physical Properties of Analogs

The following table summarizes the key physical properties of these related compounds, providing a basis for estimating the properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene.

| Property | 1-Bromo-4-(difluoromethoxy)benzene | 1-Bromo-2,4-difluorobenzene | 1-Bromo-4-fluorobenzene |

| CAS Number | 5905-69-1[1] | 348-57-2 | 460-00-4[2] |

| Molecular Formula | C₇H₅BrF₂O[1] | C₆H₃BrF₂ | C₆H₄BrF[2] |

| Molecular Weight | 223.01 g/mol [1] | 192.99 g/mol | 175.00 g/mol [2] |

| Appearance | Colorless, transparent liquid[1] | Colorless liquid | Colorless liquid[2] |

| Boiling Point | 205.4 ± 30.0 °C at 760 mmHg[1] | 145-146 °C (lit.) | 150 °C (lit.)[2] |

| Melting Point | Not available | -4 °C (lit.) | -16 °C (lit.) |

| Density | 1.6 ± 0.1 g/cm³[1] | 1.708 g/mL at 25 °C (lit.) | 1.593 g/mL at 25 °C (lit.) |

| Refractive Index | 1.492[1] | n20/D 1.505 (lit.) | n20/D 1.527 (lit.) |

| Flash Point | 92.6 ± 8.8 °C[1] | Not available | 53 °C[2] |

| Solubility | Not available | Not available | Insoluble in water[2] |

Expert Analysis and Predicted Properties for 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene:

-

Molecular Weight: The molecular weight of the title compound (241.01 g/mol ) is higher than all the analogs due to the presence of the additional fluorine and oxygen atoms.

-

Boiling Point: The presence of the difluoromethoxy group in 1-Bromo-4-(difluoromethoxy)benzene significantly raises its boiling point compared to the difluoro and monofluoro analogs. It is therefore reasonable to predict that 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene will have a boiling point higher than 1-Bromo-2,4-difluorobenzene (145-146 °C) and likely in a similar or slightly higher range than 1-Bromo-4-(difluoromethoxy)benzene (around 205-215 °C) due to the additional fluorine atom increasing polarity and intermolecular forces.

-

Density: All analogs exhibit a density significantly higher than water. It is highly probable that 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene will also be a dense liquid, with a density likely in the range of 1.6 to 1.8 g/mL.

-

Refractive Index: The refractive indices of the analogs are all around 1.5. It is expected that 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene will have a similar refractive index.

-

Solubility: Like its analogs, it is predicted to be insoluble in water and soluble in common organic solvents.

Section 3: Synthesis and Reactivity Considerations

General Synthetic Strategies

The synthesis of halogenated and fluorinated aromatic compounds often involves multi-step processes. For instance, the synthesis of 1-Bromo-4-(difluoromethoxy)benzene typically involves the bromination of a difluoromethoxybenzene precursor.[1] Similarly, the synthesis of 1-bromo-4-fluorobenzene can be achieved through the bromination of fluorobenzene in the presence of a Lewis acid catalyst.[2]

A plausible synthetic pathway for 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene could involve:

-

Starting Material: A suitably substituted aniline, such as 4-(difluoromethoxy)-2-fluoroaniline.

-

Diazotization: Conversion of the aniline to a diazonium salt.

-

Sandmeyer Reaction: Subsequent reaction of the diazonium salt with a bromine source, such as copper(I) bromide, to introduce the bromine atom at the desired position.

The diagram below illustrates a generalized workflow for the synthesis of a bromofluoroaromatic compound from an aniline precursor.

Caption: Generalized synthetic workflow for the preparation of the target compound.

Causality in Experimental Choices

The choice of a Sandmeyer-type reaction is predicated on its reliability and versatility in introducing halides to an aromatic ring via a diazonium salt intermediate. The specific reaction conditions, such as temperature and acid concentration for the diazotization step, would need to be carefully optimized to manage the stability of the diazonium salt, which can be influenced by the electron-withdrawing nature of the fluorine and difluoromethoxy substituents.

Section 4: Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, a cautious approach to handling is imperative. The safety information for the analogous compounds should be considered as a minimum standard.

General Precautions based on Analogs:

-

Hazard Statements: Analogous compounds are often classified as flammable liquids, skin irritants, and eye irritants.[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Section 5: Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the available information on the physical properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene. While direct experimental data is currently scarce, a detailed comparative analysis of structurally similar compounds has been presented to offer a predictive framework for its physical and chemical behavior.

The predicted properties suggest that 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a dense, high-boiling point liquid that is insoluble in water. Researchers and drug development professionals are advised to handle this compound with the precautions outlined for its halogenated and fluorinated analogs.

The development of novel compounds for pharmaceutical and material science applications will undoubtedly lead to a greater need for the characterization of such specialized molecules. It is anticipated that future research will provide the specific experimental data required to replace the predictive information presented in this guide. Until then, this comparative approach provides a robust and scientifically sound basis for working with 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene.

References

-

(Sigma-Aldrich)

-

(ChemicalBook)

-

(Wikipedia)

-

(CDH Fine Chemical)

Sources

Navigating the Synthesis of a Niche Building Block: A Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The difluoromethoxy group (-OCHF₂) is of particular interest, serving as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol groups.[1][2] This guide provides an in-depth technical overview of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene (CAS 175278-23-4), a polysubstituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. Due to its limited commercial availability, this document focuses on viable synthetic routes from readily accessible precursors, offering detailed experimental insights and strategic considerations for its preparation in a research setting.

Introduction: The Significance of the Difluoromethoxy Moiety in Drug Discovery

The difluoromethoxy group has emerged as a privileged functional group in the design of new chemical entities. Its unique electronic properties and conformational effects can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The presence of both a bromine atom and a fluorine atom on the phenyl ring of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene provides orthogonal handles for further chemical elaboration, making it a versatile scaffold for library synthesis and lead optimization. The bromine atom, for instance, is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse substituents.[4][5][6]

Commercial Availability: A Landscape of Precursors

Direct commercial suppliers of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene are scarce to non-existent, necessitating its synthesis in the laboratory. However, a variety of structurally related precursors are readily available from several chemical vendors. The selection of the appropriate starting material will depend on the desired synthetic strategy, cost, and scale of the reaction.

| Precursor | CAS Number | Representative Suppliers | Notes |

| 2-Bromo-4-fluorophenol | 496-69-5 | TCI, Sigma-Aldrich, Thermo Scientific | A versatile starting point for direct difluoromethoxylation. |

| 2,5-Difluorophenol | 2713-31-7 | Sigma-Aldrich, Chem-Impex | Requires subsequent bromination, offering an alternative regiochemical approach. |

| 3,4-Difluoroaniline | 3863-11-4 | BLD Pharm | A suitable precursor for a Sandmeyer reaction-based approach. |

| 1-Bromo-2,5-difluorobenzene | 399-94-0 | TCI America, Chem-Impex, Chemical Bull | Can be converted to the target molecule via nucleophilic aromatic substitution with a difluoromethoxide equivalent, although this can be challenging. |

| 4-Amino-3-fluorophenol | 399-95-1 | TCI | A precursor that would require both bromination and difluoromethoxylation. |

Proposed Synthetic Strategies

Two primary retrosynthetic disconnections are proposed for the synthesis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, leveraging commercially available starting materials.

Strategy 1: Difluoromethoxylation of a Brominated Phenol

This approach hinges on the late-stage introduction of the difluoromethoxy group onto a pre-functionalized bromofluorophenol.

Caption: Retrosynthetic analysis via difluoromethoxylation.

Causality of Experimental Choices: The direct difluoromethoxylation of 2-bromo-4-fluorophenol is an attractive and convergent approach. The phenolic hydroxyl group provides a nucleophilic handle for the introduction of the difluoromethoxy moiety. A variety of reagents and conditions have been developed for this transformation, often involving the in-situ generation of difluorocarbene (:CF₂).[7]

Self-Validating System: The success of the reaction can be readily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the disappearance of the starting phenol and the appearance of a new, less polar spot corresponding to the ether product. The structure of the final product can be unequivocally confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Experimental Protocol: Difluoromethoxylation of 2-Bromo-4-fluorophenol

Materials:

-

2-Bromo-4-fluorophenol

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-bromo-4-fluorophenol (1.0 eq).

-

Add anhydrous DMF or MeCN as the solvent.

-

Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the reaction mixture.

-

Add sodium chlorodifluoroacetate (2.0-3.0 eq).

-

Under an inert atmosphere, heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene.

Strategy 2: Sandmeyer Reaction of a Difluoromethoxylated Aniline

This strategy involves the initial formation of the difluoromethoxy-aniline core, followed by a Sandmeyer reaction to introduce the bromine atom.

Caption: Retrosynthetic analysis via a Sandmeyer reaction.

Causality of Experimental Choices: The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[8] This approach is particularly useful when direct bromination of the difluoromethoxylated phenol is either low-yielding or results in a mixture of regioisomers. The difluoromethoxylation of 4-amino-3-fluorophenol would precede the Sandmeyer reaction. It is important to note that the amino group may require protection during the difluoromethoxylation step.

Self-Validating System: Each step of this two-stage synthesis can be monitored and validated independently. The formation of the aniline intermediate can be confirmed by NMR and MS. The subsequent Sandmeyer reaction can be monitored by the disappearance of the aniline and the formation of the brominated product. The final product's identity is confirmed through comprehensive spectroscopic analysis.

Experimental Protocol: Two-Step Synthesis via Sandmeyer Reaction

Step 1: Difluoromethoxylation of 4-Amino-3-fluorophenol (with N-protection)

-

This step would first involve the protection of the aniline nitrogen (e.g., as an acetamide), followed by the difluoromethoxylation of the phenolic hydroxyl group using a similar protocol as described in Strategy 1. Subsequent deprotection of the amine would yield 3-Fluoro-4-(difluoromethoxy)aniline.

Step 2: Sandmeyer Bromination of 3-Fluoro-4-(difluoromethoxy)aniline

Materials:

-

3-Fluoro-4-(difluoromethoxy)aniline

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

Procedure:

-

In a flask cooled in an ice-salt bath, dissolve 3-Fluoro-4-(difluoromethoxy)aniline (1.0 eq) in 48% HBr.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene.

Safety and Handling

Working with fluorinated and brominated aromatic compounds, as well as the reagents used in their synthesis, requires strict adherence to safety protocols.

-

Halogenated Aromatics: These compounds should be handled in a well-ventilated fume hood. They can be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Difluoromethoxylation Reagents: Sodium chlorodifluoroacetate is a source of difluorocarbene, which is a reactive intermediate. The reaction should be conducted under an inert atmosphere.

-

Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. Therefore, they should be prepared in situ and used immediately in solution. The reaction involves corrosive acids (HBr) and a toxic gas (nitrogen oxides can be evolved). All manipulations must be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

While 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is not a stock chemical, this guide demonstrates that its synthesis is well within the capabilities of a standard organic chemistry laboratory. By leveraging readily available precursors and established synthetic methodologies such as phenol difluoromethoxylation and the Sandmeyer reaction, researchers can access this valuable building block for their drug discovery and materials science programs. The strategic choice of synthetic route will be dictated by factors such as precursor availability, cost, and the specific requirements of the research project. Careful planning and adherence to safety protocols are paramount for the successful and safe execution of these syntheses.

References

-

Ngai, M. Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11289-11299.[3]

-

Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.[7]

-

Key, J. (2026). Synthesizing a Polysubstituted Benzene Derivative. YouTube.[9]

-

Mikami, K., & Vicic, D. A. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ResearchGate.[4]

-

Indian Academy of Sciences. (2023). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 135(105).[10]

-

Fisher Scientific. 1-Bromo-2,5-difluorobenzene 98.0+%, TCI America.[11]

-

Covalent Chemical. 4-FLUOROANILINE Supplier and Distributor.[12]

-

ResearchGate. (2025). Synthesis of Polysubstituted Nitrobenzene Derivatives from Baylis—Hillman Adducts via [3 + 3] Annulation Protocol.[13]

-

ResearchGate. (2025). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.[8]

-

Chem-Impex. 1-Bromo-2,5-difluorobenzene.[14]

-

PubMed Central. (2013). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.[15]

-

Sigma-Aldrich. 2,5-Difluorophenol 95%.

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7085.[1]

-

Chem-Impex. 2,5-Difluorophenol.[16]

-

Leas, D. A., et al. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521.[17]

-

ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.[18]

-

Ossila. 3-Fluoro-4-morpholinoaniline.[19]

-

ResearchGate. (2025). Electrochemical O-trifluoromethylation of electron-deficient phenols.[20]

-

ResearchGate. (2022). Synthetic Route to Fluoroalkylselenylchalcogeno Molecules.[21]

-

PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines.[22]

-

MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones.[2]

-

Royal Society of Chemistry. (2018). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications.[23]

-

Wipf Group. (2005). Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions.[24]

-

BLD Pharm. 3-Fluoro-4-morpholinoaniline.[25]

-

ResearchGate. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.[26]

-

Chemical Bull Pvt. Ltd. 1-bromo 2,5-difluorobenzene.[27]

-

MH Chem. (2022). Suzuki Coupling Mechanism. YouTube.[5]

-

PubMed. (2016). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study.[28]

-

ACS Publications. (2019). Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group.[29]

-

PubChem. 3-Fluoro-4-morpholinoaniline.[30]

-

PubMed. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations.[6]

-

Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES.[31]

-

ChemicalBull. Buy 2,5‑dichlorophenol.[32]

-

Vidip Traders. 1-bromo Difluorobenzene Supplier.[33]

-

Tokyo Chemical Industry (India) Pvt. Ltd. 4-Amino-3-fluorophenol.

-

Sigma-Aldrich. 2,6-Difluorophenol 98%.[34]

-

Sigma-Aldrich. 2,4-Difluorophenol 99%.

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. ias.ac.in [ias.ac.in]

- 11. 1-Bromo-2,5-difluorobenzene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. 4-FLUOROANILINE Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. ossila.com [ossila.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 25. 93246-53-8|3-Fluoro-4-morpholinoaniline|BLD Pharm [bldpharm.com]

- 26. researchgate.net [researchgate.net]

- 27. 1-bromo 2,5-difluorobenzene | 399-94-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 28. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. faluckinternational.com [faluckinternational.com]

- 32. Buy 2,5‑dichlorophenol | Industrial Chemical Intermediate [chemicalbull.com]

- 33. 1-bromo Difluorobenzene Supplier from Rajkot [vidiptraders.in]

- 34. 2,6-二氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene molecular weight

An In-depth Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Due to its status as a potentially novel or specialized reagent, this document synthesizes information from structurally related analogues to project its physicochemical properties, outline a plausible synthetic pathway, discuss its chemical reactivity, and provide essential safety and handling protocols. The strategic placement of bromine, a difluoromethoxy group, and an additional fluorine atom on the benzene ring makes this molecule a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Specifically, the difluoromethoxy group (-OCHF₂) is increasingly utilized as a bioisostere for hydroxyl or methoxy groups, offering improved metabolic stability and lipophilicity without a significant increase in steric bulk.[3]

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene emerges as a trifecta of desirable functionalities for synthetic chemists:

-

A bromo group that serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]

-

A difluoromethoxy group at the 4-position, which enhances metabolic stability and modulates the electronic properties of the aromatic ring.[2][3]

-

A fluoro group at the 2-position, which further influences the molecule's electronics, conformation, and potential for hydrogen bonding interactions, while also providing an additional point for synthetic diversification or for tuning the reactivity of the adjacent bromo group.

This guide will delve into the core technical aspects of this promising, albeit not widely documented, chemical entity.

Physicochemical and Spectroscopic Properties

While experimental data for 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is not extensively available in public databases, its properties can be reliably predicted based on its chemical structure and comparison with well-characterized analogues.

Core Properties

The fundamental properties are calculated and estimated as follows:

| Property | Value | Basis |

| Molecular Formula | C₇H₄BrF₃O | Calculation |

| Molecular Weight | 241.01 g/mol | Calculation |

| CAS Number | Not Assigned | Database Search |

| Appearance | Colorless to light yellow liquid | Extrapolation from analogues[3][4] |

| Boiling Point | ~170-190 °C | Extrapolation from 1-Bromo-2,4-difluorobenzene (146°C)[4] and 1-Bromo-4-(difluoromethoxy)benzene (~205°C)[3] |

| Density | ~1.6 - 1.7 g/mL at 25 °C | Extrapolation from analogues[5][6] |

Spectroscopic Characterization (Predicted)

Confirmation of the structure of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene would rely on a combination of spectroscopic techniques. The expected spectral data are:

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. δ 7.0-7.8 ppm) for the three aromatic protons, with coupling to each other and to the fluorine atoms. A characteristic triplet (or doublet of doublets) would be observed for the -OCHF₂ proton at approximately δ 6.5-7.0 ppm, with a large geminal coupling constant (²JHF) of around 70-80 Hz.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon attached to the bromine would appear around δ 110-120 ppm. The carbons attached to fluorine would show large C-F coupling constants. The difluoromethoxy carbon would be a triplet in the region of δ 115-120 ppm due to coupling with the two fluorine atoms.

-

¹⁹F NMR: This would be the most definitive technique. Two signals would be expected: one for the aromatic fluorine and one for the -OCHF₂ group. The aromatic fluorine would likely appear as a multiplet. The -OCHF₂ signal would appear as a doublet, coupled to its attached proton.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The molecular ion peaks would be observed at m/z 240 and 242.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene can be envisioned starting from the commercially available 3-fluoro-4-nitrophenol. This multi-step pathway leverages well-established and robust chemical transformations.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. innospk.com [innospk.com]

- 4. 1-Bromo-2,4-difluorobenzene | 348-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 1-Bromo-4-fluorobenzene 99 460-00-4 [sigmaaldrich.com]

- 6. 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0 [sigmaaldrich.com]

stability and storage of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a halogenated aromatic compound of increasing interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom for further synthetic elaboration, a fluorine atom, and a difluoromethoxy group, makes it a valuable building block for creating novel therapeutic agents. The difluoromethoxy (-OCHF₂) moiety, in particular, is recognized for its ability to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding interactions.[1][2]

Given the critical role of this intermediate in complex synthetic pathways, ensuring its purity and integrity is paramount. Degradation of the starting material can lead to the formation of impurities, reduced yields, and ultimately, compromised quality of the final active pharmaceutical ingredient (API). This guide, therefore, provides a comprehensive overview of the stability profile of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene and outlines field-proven protocols for its optimal storage and handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is the foundation for its proper handling and storage. While specific experimental data for this exact molecule is not extensively published, the properties can be reliably inferred from closely related structures and general chemical principles.

| Property | Value (Estimated/Inferred) |

| Chemical Name | 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene |

| Molecular Formula | C₇H₄BrF₃O |

| Molecular Weight | 257.01 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 180-220 °C |

| Density | Estimated to be ~1.7 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) |

Note: Physical properties are estimated based on structurally similar compounds such as 1-Bromo-4-(difluoromethoxy)benzene and other halogenated aromatics.

Stability Profile: A Mechanistic Perspective

The stability of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is governed by the interplay of its constituent functional groups: the aryl bromide, the aryl fluoride, and the difluoromethoxy ether.

Inherent Molecular Stability

The compound possesses a high degree of inherent stability due to its aromatic nature and the strong carbon-fluorine bonds. Halogenated aromatic compounds are known for their persistence in the environment, which is a testament to their chemical robustness.[3] The difluoromethoxy group is particularly valued in drug design for its high metabolic stability, suggesting it is resistant to enzymatic degradation and, by extension, many common chemical transformations.[4]

Potential Degradation Pathways

Despite its general stability, prolonged or improper storage can expose the molecule to degradation. The primary environmental factors of concern are moisture, light, and elevated temperatures.

-

Hydrolysis:

-

Aryl Halide Bonds (C-Br, C-F): The carbon-halogen bonds on the aromatic ring are significantly stronger and less susceptible to nucleophilic attack than their aliphatic counterparts. Hydrolysis of the C-Br bond to form the corresponding phenol is highly unlikely under standard storage conditions and typically requires harsh reagents and high temperatures.

-

Difluoromethoxy Group (C-O): The ether linkage is generally stable. However, under strongly acidic conditions, cleavage is possible. More relevant to long-term storage is the potential for slow hydrolysis of the C-F bonds within the difluoromethoxy group, which could theoretically lead to the formation of formate and hydrofluoric acid derivatives, although this is considered a very slow process under neutral pH and ambient conditions.

-

-

Photodegradation: Aromatic systems can absorb ultraviolet (UV) radiation, and halogenated aromatic compounds can be susceptible to photodegradation.[5] The energy from UV light can be sufficient to induce homolytic cleavage of the C-Br bond, which is the weakest of the carbon-halogen bonds in the molecule. This would generate aryl and bromine radicals, which could then initiate a cascade of secondary reactions, leading to dimerization, substitution products, or reaction with atmospheric oxygen.

-

Thermal Decomposition: While stable at ambient and moderately elevated temperatures, all organic molecules will decompose at sufficiently high temperatures. For halogenated aromatics, decomposition can lead to the release of toxic gases such as hydrogen bromide and hydrogen fluoride. It is crucial to store the compound away from sources of high heat.

-

Chemical Incompatibility: As with most organic compounds, 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is incompatible with strong oxidizing agents. Contact with such agents could lead to a vigorous and potentially hazardous reaction. Additionally, strong bases could potentially promote nucleophilic substitution reactions, although this would likely require elevated temperatures.

Recommended Storage and Handling Protocols

To preserve the integrity and purity of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, the following storage and handling protocols are essential. These are based on best practices for halogenated pharmaceutical intermediates.

Long-Term Storage ( > 6 months)

For optimal long-term stability, the following conditions should be maintained:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | Minimizes all potential degradation pathways by reducing molecular kinetic energy. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and moisture-driven hydrolysis. |

| Container | Amber glass vial with a PTFE-lined cap | Protects from light to prevent photodegradation and provides an inert, tight seal. |

| State | Neat liquid or as a solution in an anhydrous aprotic solvent | If stored in solution, ensure the solvent is high-purity and free of water and reactive contaminants. |

Short-Term Storage (Working Stock)

For day-to-day use in the laboratory:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | Sufficient to slow degradation for short periods while allowing for easier access. |

| Atmosphere | Tightly sealed container | Minimizes exposure to atmospheric moisture and oxygen between uses. |

| Container | Original amber vial or a suitable sealed container | Maintains protection from light. |

Handling Procedures

Due to the hazardous nature of halogenated aromatic compounds, strict handling procedures must be followed:

-

Engineering Controls: All handling of the compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Nitrile gloves

-

Chemical splash goggles

-

A flame-retardant laboratory coat

-

-

Dispensing: Use clean, dry glassware or syringes for transferring the liquid. Avoid introducing moisture into the stock container.

-

Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper chemical waste disposal.

Protocol for Stability Assessment

A self-validating stability study is crucial to determine the re-test date for a specific batch of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene under your laboratory's storage conditions. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[6]

Experimental Design

-

Sample Preparation: Aliquot the test compound into multiple vials from a single, homogenous batch.

-

Storage Conditions: Place the vials under at least two, and preferably three, different storage conditions:

-

Long-Term: 2-8°C (or -20°C for extended studies)

-

Accelerated: 40°C / 75% Relative Humidity (RH)[7]

-

Photostability: In a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Designate specific time points for analysis. For an accelerated study, this might be 0, 1, 3, and 6 months. For a long-term study, it could be 0, 3, 6, 9, 12, 18, and 24 months.[6]

Analytical Methodology

-

Primary Technique (Purity): A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred technique. The method must be able to separate the parent compound from any potential degradation products.

-

Secondary Technique (Identity): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) should be used at the initial time point (T=0) to confirm the structure and at later time points if significant degradation is observed.

-

Tertiary Technique (Volatile Impurities): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect and identify any volatile degradation products.

Step-by-Step Workflow

-

Time Zero (T=0) Analysis:

-

Withdraw a sample from the batch.

-

Perform full characterization: HPLC for initial purity, NMR for structural identity, and visual appearance. This is your baseline data.

-

-

Sample Storage:

-

Place the prepared aliquots in the designated stability chambers.

-

-

Analysis at Each Time Point:

-

At each scheduled time point, remove one vial from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Perform HPLC analysis to determine the purity and quantify any degradation products.

-

Record the visual appearance.

-

-

Data Evaluation:

-

Compare the results at each time point to the T=0 data.

-

A "significant change" is typically defined as a failure to meet the established purity specification (e.g., >1% drop in purity).

-

If significant change occurs in the accelerated study, the re-test date will be determined by the long-term study data.

-

Conclusion

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a robust molecule that is stable under recommended storage conditions. Its primary vulnerabilities are exposure to high temperatures, UV light, and atmospheric moisture over extended periods. By adhering to the storage and handling protocols outlined in this guide—specifically, long-term storage at -20°C under an inert atmosphere and protection from light—researchers can ensure the compound's integrity and the reliability of their experimental results. Implementing a systematic stability testing program is a critical, self-validating measure to establish an appropriate re-test period and guarantee the quality of this valuable synthetic intermediate.

References

- Ni, K., & Hu, J. (2017). The unique role of fluorine in the design of logs and beyond. Chemical Society Reviews, 46(12), 3543-3554.

- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

- Qu, Y., et al. (2020). Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances.

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

- Hu, T., et al. (2015). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

- Beck, M. T., & Fábián, I. (1988). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 27(17), 3114-3117.

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

- Pihlaja, K., & Fülöp, F. (1993). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (5), 965-969.

- Loganathan, B. G., & Kodavanti, P. R. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(11), 115001.

- Key, B. D., et al. (2017). Strategies for the Biodegradation of Polyfluorinated Compounds. Bioengineering, 4(2), 50.

-

Sinochem Nanjing Corporation. (n.d.). 1-Bromo-4-Fluorobenzene. Retrieved from [Link]

- Murphy, C. D. (2017). Reactions of Substituent Groups. Chemistry LibreTexts.

-

IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

- Gouverneur, V., & Tredwell, M. (2017). Fluorine in medicinal chemistry.

-

National Center for Biotechnology Information. (n.d.). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. Retrieved from [Link]

- Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7042-7103.

- Pevere, V., & Magnier, E. (2018). Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships.

- Hartwig, J. F., & Shaughnessy, K. H. (2010). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 132(36), 12648-12651.

- Bajaj, S., et al. (2012). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Journal of Applied Pharmaceutical Science, 2(5), 129-138.

- Wang, Y., et al. (2023). Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments.

- Central Board of Secondary Educ

- Guan, X., et al. (2022). Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications.

- Jubault, P., et al. (2018). Synthesis of various aryl α,α‐difluoroalkyl ethers from the corresponding difluoromethoxylated substrates.

-

Yogi Enterprise. (n.d.). 1-Bromo-4-Fluorobenzene Manufacturer / Supplier in India. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Bromo-4-fluoro-2-methylbenzene. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols: 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene in Agrochemical Synthesis

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Agrochemicals

The strategic incorporation of fluorine-containing moieties into bioactive molecules is a cornerstone of modern agrochemical design. These elements can significantly enhance the efficacy, metabolic stability, and overall performance of active ingredients.[1] 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, a polysubstituted aromatic compound, serves as a high-value intermediate in the synthesis of novel pesticides.[2] The difluoromethoxy group (-OCHF₂), in particular, is a key pharmacophore that can modulate lipophilicity and metabolic pathways, often leading to improved biological activity.[3] This guide provides a detailed technical overview, application insights, and validated protocols for the effective utilization of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene in the synthesis of next-generation agrochemicals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a key intermediate is paramount for its effective and safe implementation in any synthetic workflow.

| Property | Value | Source |

| CAS Number | 1214386-70-5 | [2] |

| Molecular Formula | C₇H₄BrF₃O | N/A |

| Molecular Weight | 257.01 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | Not explicitly available; related compounds suggest >200°C at 760 mmHg | [5] |

| Storage | 2-8°C, away from heat and ignition sources | [2][6] |

Safety and Handling Precautions:

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene should be handled in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[7] It is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[4] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.[4] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Core Synthetic Applications in Agrochemical Development

The unique substitution pattern of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, featuring a bromine atom, a fluorine atom, and a difluoromethoxy group, offers multiple avenues for synthetic elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex molecular architectures.[5][8]

Suzuki-Miyaura Cross-Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[9] In the context of agrochemical synthesis, this reaction allows for the introduction of diverse aryl or heteroaryl moieties at the 1-position of the benzene ring, a common strategy for tuning the biological activity of the final product.[10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The palladium(0) catalyst first undergoes oxidative addition to the aryl bromide (1-Bromo-4-(difluoromethoxy)-2-fluorobenzene). This is often the rate-determining step.[9] Subsequently, in the presence of a base, the organoboron species undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which regenerates the palladium(0) catalyst and yields the desired biaryl product.[11]

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene with a generic arylboronic acid.

Materials:

-

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene/Water (4:1 mixture)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask, add 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Reagent Choices:

-

Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.[12]

-

Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.[11]

-

Solvent System: The biphasic toluene/water system is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Nucleophilic Aromatic Substitution (SNA r): Leveraging the Electron-Deficient Ring

The presence of three electron-withdrawing groups (bromine, fluorine, and difluoromethoxy) renders the aromatic ring of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene susceptible to nucleophilic aromatic substitution (SNA r).[5][13] This reaction pathway provides a means to introduce nucleophiles, such as amines or alkoxides, onto the aromatic core.

Mechanistic Principles

The SNA r reaction proceeds via a two-step addition-elimination mechanism.[14] A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] In the subsequent elimination step, the leaving group departs, restoring the aromaticity of the ring. The rate-determining step is typically the formation of the Meisenheimer complex.[13]

Caption: Key steps in the Nucleophilic Aromatic Substitution (SNA r) mechanism.

Detailed Protocol: Synthesis of a Substituted Aniline Derivative

This protocol outlines a general procedure for the reaction of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene with an amine nucleophile.

Materials:

-

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

-

Primary or secondary amine (1.5 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents) or a non-nucleophilic organic base like triethylamine (Et₃N)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

In a round-bottom flask, dissolve 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene (1.0 equivalent) and the amine (1.5 equivalents) in DMSO or DMF.

-

Add potassium carbonate or triethylamine (2.0 equivalents) to the mixture.

-

Heat the reaction to 80-120°C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Rationale for Experimental Choices:

-

Solvent: Aprotic polar solvents like DMSO or DMF are ideal for SNA r reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.

-

Base: A base is required to deprotonate the amine nucleophile or to neutralize the HBr formed during the reaction.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Conclusion and Future Outlook

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a versatile and valuable building block for the synthesis of advanced agrochemicals. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling and in nucleophilic aromatic substitution provides a powerful platform for the creation of novel and efficacious active ingredients. The protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to effectively harness the synthetic potential of this key intermediate in their agrochemical discovery and development programs.

References

- Vertex AI Search. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Jeschke, P. (2024). Recent developments in fluorine‐containing pesticides. Pest Management Science.

- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof.

- Sigma-Aldrich. (n.d.). Rhodamine 101 for fluorescence 116450-56-7.

- Sigma-Aldrich. (2025).

- CDH Fine Chemical. (n.d.).

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- MDPI. (2017).

- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.

- Cayman Chemical. (n.d.). Rhodamine 101 (inner salt) (CAS 116450-56-7).

- MySkinRecipes. (n.d.). 1-Bromo-4-(difluoromethyl)-2-fluorobenzene.

- Thermo Fisher Scientific. (2025).

- Angene Chemical. (n.d.). 1-Bromo-4-fluorobenzene(CAS# 460-00-4).

- National Institutes of Health. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols: 4-Fluorobenzophenone in the Synthesis of Agrochemicals.

- MedchemExpress.com. (n.d.). 1-Bromo-4-fluorobenzene-d4 | Stable Isotope.

- ScienceDirect. (n.d.).

- AAT Bioquest. (n.d.). Rhodamine 101 Inner Salt CAS 116450-56-7.

- Chemistry LibreTexts. (2023). 15.

- TCI Chemicals. (2025).

- Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.

- ChemicalBook. (n.d.). 1-Bromo-2,3-difluorobenzene synthesis.

- Fisher Scientific. (2013).

- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- YouTube. (2019).

- Santa Cruz Biotechnology. (n.d.). 1-Bromo-4-fluorobenzene | CAS 460-00-4 | SCBT.

- Santa Cruz Biotechnology. (n.d.). Rhodamine 101 Inner Salt | CAS 116450-56-7 | SCBT.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Bromo-4-(difluoromethyl)-2-fluorobenzene [myskinrecipes.com]

- 3. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. innospk.com [innospk.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 11. m.youtube.com [m.youtube.com]

- 12. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Difluoromethoxy Motif

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique blend of properties that distinguish it from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogues.[2] It can enhance metabolic stability by blocking common sites of oxidative metabolism, modulate lipophilicity to improve cell permeability, and act as a weak hydrogen bond donor, potentially introducing new, favorable interactions with biological targets.[2][3][4]

1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a key building block that provides a direct and versatile entry point for installing this powerful motif into complex molecular architectures.[5] Its utility is fully realized through palladium-catalyzed cross-coupling reactions, which are among the most robust and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.[6][7] This guide provides an in-depth exploration of the reactivity of this substrate and detailed, field-proven protocols for its application in three seminal cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Substrate Profile: Understanding the Reactivity of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

The successful application of any building block begins with a thorough understanding of its intrinsic chemical properties. The structure of 1-bromo-4-(difluoromethoxy)-2-fluorobenzene features three key substituents that dictate its reactivity in palladium-catalyzed processes.

-

The Carbon-Bromine Bond (C1): This is the primary reactive site for cross-coupling. The C-Br bond is significantly weaker than the C-F or C-H bonds on the aromatic ring, making it the selective site for oxidative addition to a low-valent palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.[8][9][10]

-

The Ortho-Fluorine Atom (C2): This fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the rate of oxidative addition at the adjacent C-Br bond.

-

The Para-Difluoromethoxy Group (C4): This group is also electron-withdrawing and is the source of the desirable physicochemical properties imparted to the final product. Its presence makes this building block highly valuable for creating novel pharmaceutical and agrochemical candidates.[11]

The selective reactivity of the C-Br bond allows for precise chemical modifications, leaving the fluoro and difluoromethoxy groups untouched to confer their beneficial properties onto the target molecule.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of diverse biaryl and heteroaryl compounds from boronic acids or their derivatives.[12][13]

Mechanistic Rationale

The catalytic cycle is a well-established, three-step process. First, the aryl bromide undergoes oxidative addition to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where a boron-ate complex (formed by the reaction of the boronic acid with a base) transfers its organic group to the palladium center. The cycle concludes with reductive elimination , which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[10]

Protocol: Synthesis of a 4-(Difluoromethoxy)-2-fluoro-biphenyl Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-4-(difluoromethoxy)-2-fluorobenzene with a generic arylboronic acid.

Materials & Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere manifold (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Heating mantle or oil bath with temperature control

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-(difluoromethoxy)-2-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

-

Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Table of Key Suzuki-Miyaura Coupling Parameters

| Parameter | Recommended Reagents/Conditions | Rationale & Causality |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is a pre-formed Pd(0) complex. |

| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination, increasing reaction rates and efficiency, especially for challenging substrates. |